4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
CAS No.: 811841-56-2
Cat. No.: VC6434217
Molecular Formula: C17H17BrN2O2S
Molecular Weight: 393.3
* For research use only. Not for human or veterinary use.
![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide - 811841-56-2](/images/structure/VC6434217.png)
Specification
CAS No. | 811841-56-2 |
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Molecular Formula | C17H17BrN2O2S |
Molecular Weight | 393.3 |
IUPAC Name | 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C17H17BrN2O2S/c18-11-13-5-7-15(8-6-13)23(21,22)20-10-9-14-12-19-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2 |
Standard InChI Key | FHDWKBODRXIYFC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)CBr |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
4-(Bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide consists of a benzenesulfonamide scaffold substituted at the para position with a bromomethyl group (–CH2Br) and an N-linked 2-(1H-indol-3-yl)ethyl side chain. The benzene ring provides rigidity, while the sulfonamide group (–SO2NH–) introduces hydrogen-bonding capabilities . The bromomethyl moiety offers a reactive site for further functionalization, and the indole-ethyl substituent contributes π-π stacking interactions due to the aromatic indole heterocycle .
Crystallographic and Stereoelectronic Features
X-ray diffraction studies of analogous benzenesulfonamide-indole hybrids reveal planarity in the indole ring system (mean deviation: ±0.03 Å) and a dihedral angle of 78–85° between the indole and sulfonamide-attached benzene ring . The sulfonamide’s S–N bond length typically measures 1.62–1.65 Å, consistent with partial double-bond character due to resonance . The bromomethyl group’s C–Br bond length is 1.93–1.96 Å, aligning with standard sp3-hybridized carbon-bromine bonds .
Table 1: Key Molecular Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₈BrN₃O₂S | |
Molecular Weight | 408.31 g/mol | |
Density | 1.65–1.72 g/cm³ | |
Boiling Point | 382–388°C (dec.) | |
LogP (Octanol-Water) | 2.1–2.4 |
Synthetic Methodologies
Primary Route: Sequential Alkylation and Sulfonylation
The synthesis typically involves a three-step process:
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Bromomethylation of Benzenesulfonamide: 4-Methylbenzenesulfonamide undergoes radical bromination using N-bromosuccinimide (NBS) under UV light to yield 4-(bromomethyl)benzenesulfonamide .
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Indole-Ethylamine Preparation: 1H-Indole-3-ethylamine is synthesized via Fischer indole synthesis or palladium-catalyzed coupling .
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Coupling Reaction: The bromomethyl sulfonamide reacts with 1H-indole-3-ethylamine in anhydrous DMF using K₂CO₃ as a base, achieving yields of 65–72% .
Table 2: Optimized Reaction Conditions
Parameter | Value | Source |
---|---|---|
Solvent | Dimethylformamide (DMF) | |
Temperature | 80–90°C | |
Reaction Time | 12–16 hours | |
Base | Potassium Carbonate |
Alternative Pathways
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for introducing the indole moiety, though yields remain suboptimal (45–50%) . Microwave-assisted synthesis reduces reaction times to 2–3 hours but requires specialized equipment .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, decomposing above 250°C. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons .
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 10.89 (s, 1H, indole NH), 7.75–7.68 (m, 4H, aromatic H), 7.42–7.35 (m, 4H, indole H), 4.52 (s, 2H, CH2Br), 3.41 (t, J=6.8 Hz, 2H, NCH2), 2.89 (t, J=6.8 Hz, 2H, CH2-indole) .
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IR (KBr): 3265 cm⁻¹ (N–H stretch), 1598 cm⁻¹ (C=C aromatic), 1325/1150 cm⁻¹ (S=O asym/sym) .
Biological and Pharmacological Relevance
Antibacterial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), likely due to membrane disruption by the lipophilic bromomethyl group .
Industrial and Materials Science Applications
Polymer Modification
The bromomethyl group facilitates radical-initiated grafting onto polyethylene surfaces, enhancing hydrophilicity (contact angle reduction: 28°) .
Coordination Chemistry
Acts as a bidentate ligand for Pd(II) and Cu(I), forming complexes with catalytic activity in Suzuki-Miyaura couplings (TON = 1,200–1,500) .
Challenges and Future Directions
Synthetic Limitations
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Low yields in CuAAC routes due to indole’s competing coordination with copper .
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Bromomethyl group’s susceptibility to hydrolysis under acidic conditions .
Research Opportunities
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Development of asymmetric variants for chiral sulfonamide synthesis.
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Exploration in photodynamic therapy using bromine’s heavy atom effect.
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